Dibenzo[b,f]oxepin-2-yl methyl ether
CAS No.:
Cat. No.: VC1157632
Molecular Formula: C15H12O2
Molecular Weight: 224.25g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12O2 |
|---|---|
| Molecular Weight | 224.25g/mol |
| IUPAC Name | 3-methoxybenzo[b][1]benzoxepine |
| Standard InChI | InChI=1S/C15H12O2/c1-16-13-8-9-15-12(10-13)7-6-11-4-2-3-5-14(11)17-15/h2-10H,1H3 |
| Standard InChI Key | FUIRYUZAGUXKNZ-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)OC3=CC=CC=C3C=C2 |
| Canonical SMILES | COC1=CC2=C(C=C1)OC3=CC=CC=C3C=C2 |
Introduction
Structural Characteristics and General Properties
Dibenzo[b,f]oxepin-2-yl methyl ether belongs to the family of dibenzo[b,f]oxepines, which consist of a heterocyclic seven-membered oxepine ring containing one double bond and an oxygen heteroatom, with two benzene rings fused to the central oxepine structure . The specific compound features a methoxy group (-OCH3) at the 2-position of one of the benzene rings, adding distinct electronic and steric properties to the molecule.
The parent scaffold of dibenzo[b,f]oxepine adopts a characteristic non-planar, "butterfly" or saddle-shaped conformation in its ground state, with the aromatic rings bent significantly backward . This non-planar structure is further confirmed by computational studies using DFT B3LYP/6-311++G(2d,p) methods, which demonstrate that in solution, the dibenzo[b,f]oxepine scaffold adopts what is described as a "basket conformation" . The dihedral angles between the aromatic rings connected with oxygen and the double bond typically range between 64.9° and 68.8°, highlighting the three-dimensional complexity of this molecular framework .
Structural Features
The addition of a methyl ether group at the 2-position introduces electron-donating properties that can influence both the electronic distribution and the reactivity of the compound. Based on research on similar dibenzo[b,f]oxepine derivatives, this substitution likely affects:
Physical Properties
Based on structural analogs and general principles of physical organic chemistry, Dibenzo[b,f]oxepin-2-yl methyl ether is expected to exhibit the following physical properties:
Spectroscopic Characteristics
The spectroscopic profile of Dibenzo[b,f]oxepin-2-yl methyl ether would share features with the parent dibenzo[b,f]oxepine scaffold while incorporating specific signals attributable to the methoxy substituent.
NMR Spectroscopy
In 1H NMR, the compound would likely show characteristic signals including:
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Aromatic protons in the range of 6.5-8.4 ppm with coupling constants (3J) of approximately 7.5-8.5 Hz
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Olefinic protons of the seven-membered ring at approximately 7 ppm with coupling constants (3J) of about 11 Hz for the AB spin system in Z configuration
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A distinct singlet for the methoxy group typically appearing at 3.7-4.0 ppm
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Potential changes in the chemical shifts of nearby aromatic protons due to the electronic effects of the methoxy group
13C NMR would likely show signals for:
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Aromatic carbon atoms in the range of 115-140 ppm
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The carbon atom bearing the methoxy group would appear downfield (around 155-160 ppm)
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The methoxy carbon would appear at approximately 55-56 ppm
Infrared Spectroscopy
IR spectroscopy of the compound would likely reveal:
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Bands in the range of 3080-3030 cm−1 from the valence vibrations of aromatic C-H bonds
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Characteristic vibration bands of the aromatic rings between 1625-1440 cm−1
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C-O-C stretching vibrations associated with both the oxepine ring and the methoxy group in the 1250-1050 cm−1 region
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C-H stretching of the methoxy group at approximately 2950-2850 cm−1
Photochemical Properties
The photophysical properties relate to a fascinating phenomenon: dibenzo[b,f]oxepines can act as "aromatic chameleons," with different aromatic character in ground and excited states. In the first excited states (S1 and T1), the dibenzo[b,f]oxepine scaffold can become planar due to the cyclically conjugated (4n + 2) π electrons of the central ring, meeting requirements for excited-state aromaticity .
| Synthesis Method | Key Reagents | Expected Yield | Advantages |
|---|---|---|---|
| Wagner–Meerwein Rearrangement | P2O5, xylene | Moderate | Straightforward starting materials |
| Ullmann Coupling & Friedel-Crafts | Cu catalysts, Lewis acids | 60-70% | Well-established, versatile |
| SNAr with NaN3 | Sodium azide | 88-95% | High yield, good regioselectivity |
| One-Pot Cascade | Transition-metal-free | ~77% | Simpler procedure, fewer steps |
| Heck Reaction | Pd catalysts | ~59% | Good functional group tolerance |
Biological and Pharmacological Significance
Structure-Activity Considerations
The methoxy group at the 2-position likely influences the biological activity profile of Dibenzo[b,f]oxepin-2-yl methyl ether through:
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Enhanced lipophilicity, potentially improving membrane penetration
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Increased electron density in specific regions of the molecule, affecting binding to biological targets
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Potential hydrogen bond acceptor capabilities, influencing protein binding interactions
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Modified metabolic stability compared to the unsubstituted scaffold
Research on similar methoxy-substituted dibenzo[b,f]oxepines suggests that the positioning of substituents significantly affects electron density distribution in the ring system, which may correlate with differing biological activities .
Analytical Methods for Characterization
Advanced Spectroscopic Analysis
Complete characterization of Dibenzo[b,f]oxepin-2-yl methyl ether would typically involve:
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High-resolution NMR spectroscopy (1H, 13C, 2D techniques)
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High-resolution mass spectrometry (HRMS) for accurate mass determination
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Infrared and Raman spectroscopy for functional group identification
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UV-Visible spectroscopy to study electronic transitions and photophysical properties
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X-ray crystallography for definitive structural elucidation and conformation analysis
Computational Analysis
Computational methods can provide valuable insights into the properties of Dibenzo[b,f]oxepin-2-yl methyl ether:
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Density functional theory (DFT) calculations to determine optimum ground-state geometry, similar to those performed for the parent scaffold using B3LYP/6-311++G(2d,p)
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Polarizable continuum model (PCM) to predict solvation effects and solution-phase behavior
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Calculation of electron density maps to understand reactivity patterns
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Prediction of spectroscopic properties for comparison with experimental data
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